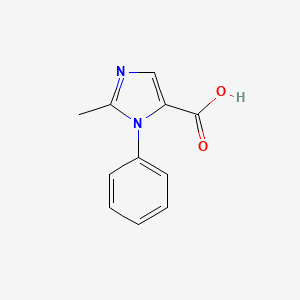

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-methyl-3-phenylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQOUCTXKEOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355004-61-3 | |

| Record name | 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the use of high-temperature and high-pressure conditions to ensure efficient cyclization and formation of the imidazole ring. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

化学反应分析

Types of Reactions: 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted imidazole derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer. Its derivatives have shown promising antitumor activities against various cancer cell lines, making it a candidate for further development in cancer therapy .

Mechanism of Action

Research indicates that 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid functions as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1), an enzyme involved in gluconeogenesis. This inhibition can potentially regulate glucose metabolism, offering therapeutic avenues for conditions like type 2 diabetes.

Biological Research

Enzyme Inhibition Studies

The compound is extensively utilized in biological research to investigate enzyme inhibition and receptor interactions. Studies have demonstrated its potential in modulating biological pathways relevant to disease mechanisms .

Case Study: Antiproliferative Effects

In vitro studies have shown that derivatives of this compound exhibit substantial antiproliferative effects against various cancer cell lines. For instance, a comparative analysis revealed that certain substituted imidazoles displayed antiproliferative activity comparable to that of standard chemotherapy agents like cisplatin .

Material Science

Development of Advanced Materials

The compound is also applied in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials, making them suitable for various industrial applications .

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques. This application is crucial for the accurate quantification of related compounds within complex mixtures .

作用机制

The mechanism of action of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets, modulating their function and activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

- Structure : Differs in the position of the carboxylic acid (position 4 vs. 5) and a 3-chlorophenyl substituent.

- Impact: Positional isomerism affects hydrogen-bonding capacity and acidity.

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

- Structure : Benzimidazole core (fused benzene-imidazole) with a nitro group at the ortho position of the phenyl ring.

- Biological Activity : Exhibits naloxone-sensitive analgesic activity in tail-clamp tests, attributed to the electron-withdrawing nitro group at the ortho position. The target compound lacks this substitution, suggesting divergent pharmacological profiles .

4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid

Core Heterocycle Differences

Benzimidazole Derivatives

- Examples : 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (), 2-(5-Chloro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid ().

- Impact : The fused benzene ring in benzimidazoles increases planarity and aromatic surface area, promoting DNA intercalation or protein binding. However, this also reduces metabolic stability compared to simpler imidazoles like the target compound .

Substituent Effects on Physicochemical Properties

Pharmacological Activity

- Nitro-Substituted Analogues : Exhibit central analgesic activity via opioid pathways, dependent on the nitro group’s electron-withdrawing effects .

- Tetrazolyl Derivatives : Target cardiovascular receptors (e.g., angiotensin II), highlighting the role of heterocyclic appendages in drug design .

- Target Compound : The absence of strong electron-withdrawing groups or complex substituents may limit its direct bioactivity but positions it as a versatile intermediate for further functionalization.

生物活性

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid is a compound belonging to the imidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of approximately 202.21 g/mol. The compound features a methyl group at the 2-position, a phenyl group at the 1-position, and a carboxylic acid group at the 5-position of the imidazole ring.

Imidazole derivatives, including this compound, interact with various biological targets, influencing numerous biochemical pathways. These compounds are known to exhibit:

- Antibacterial and Antifungal Activities : They disrupt microbial cell wall synthesis and function.

- Antitumor Properties : They induce apoptosis in cancer cells through various signaling pathways.

- Xanthine Oxidase Inhibition : This activity is crucial for managing conditions like hyperuricemia and gout .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Xanthine Oxidase Inhibition : A series of derivatives were synthesized to evaluate their inhibitory potency against xanthine oxidase. Among these, compound 4f showed significant inhibition (IC50 = 0.64 μM), indicating that structural modifications can enhance activity .

- Antiviral Activity : In a study assessing HIV-1 integrase inhibitors, several imidazole derivatives demonstrated over 50% inhibition of the IN-LEDGF/p75 interaction, suggesting potential use in antiviral therapies .

- Antitumor Effects : The compound was tested on various cancer cell lines, showing selective cytotoxicity and induction of apoptosis, making it a candidate for further development in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its bioavailability and therapeutic efficacy. Factors influencing its pharmacokinetics include:

- Absorption : The compound's solubility and stability in physiological conditions affect its absorption rate.

- Distribution : Lipophilicity plays a crucial role in how well the compound distributes throughout the body.

- Metabolism : Cytochrome P450 enzymes may be involved in its metabolic pathways.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid?

The synthesis typically involves constructing the imidazole core through condensation reactions. Glyoxal, formaldehyde, and ammonia are common precursors, with the phenyl and methyl groups introduced via substitution or alkylation steps. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Acidic conditions (e.g., HCl) facilitate imidazole ring cyclization .

Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) with silica plates and UV visualization .

Q. How can researchers confirm the purity and structural identity of the synthesized compound?

Analytical Workflow :

TLC : Preliminary purity check using ethyl acetate/hexane (3:1) as the mobile phase.

NMR Spectroscopy :

- ¹H NMR : Look for imidazole proton signals at δ 7.2–8.0 ppm and carboxylic acid protons (broad, δ 10–13 ppm).

- ¹³C NMR : Confirm carboxylic carbon at δ ~170 ppm .

IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and N-H stretches (imidazole) at ~3100 cm⁻¹ .

Q. What factors influence the stability of this compound during storage?

- pH : The compound is amphoteric; store in neutral buffers (pH 6–8) to prevent degradation.

- Temperature : Stable at 4°C for short-term; long-term storage requires –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methyl, phenyl) modulate the compound’s reactivity in nucleophilic substitution reactions?

The phenyl group at the 1-position introduces steric hindrance, slowing reactions at the adjacent nitrogen. Conversely, the methyl group at the 2-position donates electron density via hyperconjugation, increasing electron density at the 5-carboxylic acid group. This enhances its electrophilicity in esterification or amidation reactions . Methodological Insight : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Q. What computational strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding poses with targets like cyclooxygenase (COX).

- MD Simulations : GROMACS simulations (50–100 ns) assess binding stability under physiological conditions.

Example : Docking studies of similar imidazole derivatives show hydrogen bonding between the carboxylic acid group and Arg120 in COX-2’s active site .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Case Study : Discrepancies in ¹H NMR splitting patterns may arise from tautomerism in the imidazole ring. Resolution Steps :

Variable Temperature NMR : Conduct experiments at –40°C to slow tautomer interconversion.

2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously.

X-ray Crystallography : Definitive structural confirmation (e.g., SHELX refinement ).

Q. What methodologies are used to analyze the compound’s role as a metalloenzyme inhibitor?

- UV-Vis Titration : Monitor chelation with metal ions (e.g., Zn²⁺, Fe³⁺) by tracking absorbance shifts at 250–300 nm.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Data Interpretation : A Hill coefficient >1 suggests cooperative binding, common in multidentate ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。